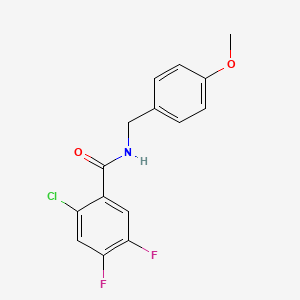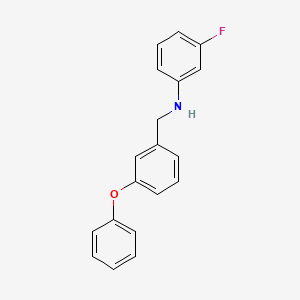
2-(2,5-dimethylphenyl)-4-(4-morpholinylcarbonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethylphenyl)-4-(4-morpholinylcarbonyl)quinoline, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX has been used extensively in scientific research to study the role of AMPA receptors in various physiological and pathological processes.
Mecanismo De Acción
2-(2,5-dimethylphenyl)-4-(4-morpholinylcarbonyl)quinoline acts as a competitive antagonist of the AMPA receptor, blocking the binding of glutamate to the receptor and preventing the influx of calcium ions into the cell. This inhibition of AMPA receptor activity can lead to a variety of physiological effects, depending on the specific neural circuitry involved.
Biochemical and Physiological Effects:
This compound has been shown to modulate a wide range of physiological processes, including synaptic plasticity, learning and memory, pain perception, and addiction. In animal models, this compound has been shown to reduce the development of tolerance to opioids, suggesting a potential therapeutic role in the treatment of opioid addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2,5-dimethylphenyl)-4-(4-morpholinylcarbonyl)quinoline in scientific research is its high potency and selectivity for the AMPA receptor subtype. This allows for precise modulation of AMPA receptor activity without affecting other glutamate receptor subtypes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over extended periods of time.
Direcciones Futuras
There are several potential future directions for research involving 2-(2,5-dimethylphenyl)-4-(4-morpholinylcarbonyl)quinoline and AMPA receptor modulation. One area of interest is the development of more selective AMPA receptor antagonists that can target specific subunits of the receptor. Another potential direction is the investigation of the therapeutic potential of AMPA receptor modulation in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further research is needed to elucidate the precise mechanisms underlying the effects of this compound on synaptic plasticity and learning and memory.
Métodos De Síntesis
2-(2,5-dimethylphenyl)-4-(4-morpholinylcarbonyl)quinoline can be synthesized through a multi-step process involving the condensation of 2,5-dimethylbenzaldehyde with ethyl acetoacetate, followed by cyclization with ammonium acetate and subsequent reaction with morpholine and phosgene. The final product is purified through column chromatography.
Aplicaciones Científicas De Investigación
2-(2,5-dimethylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been widely used in scientific research to study the role of AMPA receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, pain perception, and addiction. This compound has also been used to investigate the potential therapeutic effects of AMPA receptor modulation in various neurological disorders.
Propiedades
IUPAC Name |
[2-(2,5-dimethylphenyl)quinolin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15-7-8-16(2)18(13-15)21-14-19(17-5-3-4-6-20(17)23-21)22(25)24-9-11-26-12-10-24/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDDEKGEJNMNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5772639.png)
![2-({cis-3-[6-(3-hydroxypyrrolidin-1-yl)pyrimidin-4-yl]cyclobutyl}amino)isonicotinamide](/img/structure/B5772644.png)

![4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5772666.png)


![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5772695.png)
![{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5772697.png)
![N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B5772713.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5772727.png)


![5,7-dimethyl-3-phenyl-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B5772736.png)
![N-(2-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5772737.png)
